molecular formula C8H10Cl2O2 B8622617 2(3H)-Furanone, 5-(2,2-dichloroethenyl)dihydro-4,4-dimethyl- CAS No. 61820-12-0

2(3H)-Furanone, 5-(2,2-dichloroethenyl)dihydro-4,4-dimethyl-

Cat. No. B8622617
M. Wt: 209.07 g/mol
InChI Key: VZXWRVKAQVLXGL-UHFFFAOYSA-N
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Patent
US04468521

Procedure details

To 30 parts of methanol saturated with hydrogen chloride gas (concentration of hydrogen chloride: about 50%) was added 41.8 parts of 3,3-dimethyl-4-(2',2'-dichlorovinyl)-4-butanolide, followed by heating in a closed tubular reactor at 70°-80° C. for 3 hours. The reaction mixture was then treated in the same manner as Example 1. By the above procedure was obtained 49.8 parts of methyl 3,3-dimethyl-4,6,6-trichloro-5-hexenoate (yield 96%). This product was found to have properties identical with those of the product according to Example 1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[ClH:1].[CH3:2][C:3]1([CH3:13])[CH:8]([CH:9]=[C:10]([Cl:12])[Cl:11])[O:7][C:5](=[O:6])[CH2:4]1.[CH3:14]O>>[CH3:2][C:3]([CH3:13])([CH:8]([Cl:1])[CH:9]=[C:10]([Cl:12])[Cl:11])[CH2:4][C:5]([O:7][CH3:14])=[O:6]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(CC(=O)OC1C=C(Cl)Cl)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by heating in a closed tubular reactor at 70°-80° C. for 3 hours
Duration
3 h
ADDITION
Type
ADDITION
Details
The reaction mixture was then treated in the same manner as Example 1

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
CC(CC(=O)OC)(C(C=C(Cl)Cl)Cl)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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